REACTION_CXSMILES
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[Br:1][C:2]1[C:13](=[O:14])[N:12]([CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[C:5]2[N:6]=[C:7]([S:10][CH3:11])[N:8]=[CH:9][C:4]=2[C:3]=1[CH3:20].C1(N2C3N=C(S(C)=[O:37])N=CC=3C(C)=C(I)C2=O)CCCC1>>[Br:1][C:2]1[C:13](=[O:14])[N:12]([CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19]2)[C:5]2[N:6]=[C:7]([S:10]([CH3:11])=[O:37])[N:8]=[CH:9][C:4]=2[C:3]=1[CH3:20]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=C(C2=C(N=C(N=C2)SC)N(C1=O)C1CCCC1)C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(CCCC1)N1C(C(=C(C2=C1N=C(N=C2)S(=O)C)C)I)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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BrC1=C(C2=C(N=C(N=C2)S(=O)C)N(C1=O)C1CCCC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |